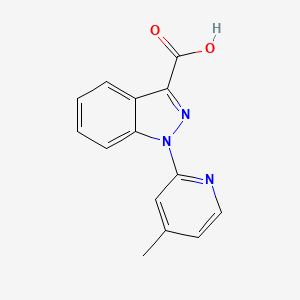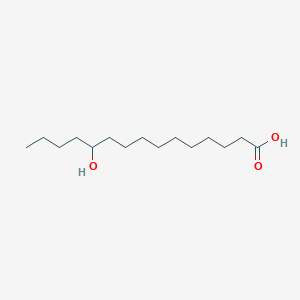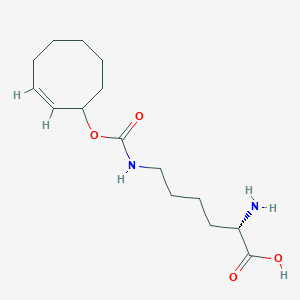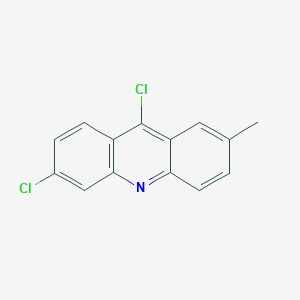
6,9-Dichloro-2-methylacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,9-Dichloro-2-methylacridine is a chemical compound with the molecular formula C14H9Cl2N. It belongs to the acridine family, which is known for its wide range of applications in various fields such as chemistry, biology, and medicine. Acridines are heterocyclic compounds containing nitrogen and are characterized by their planar structure, which allows them to interact with biological molecules effectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dichloro-2-methylacridine typically involves the chlorination of 2-methylacridine. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-100°C to ensure the selective chlorination at the 6 and 9 positions of the acridine ring.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
化学反应分析
Types of Reactions
6,9-Dichloro-2-methylacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6 and 9 positions can be substituted with other functional groups such as amines, hydroxyl groups, or alkyl groups.
Oxidation Reactions: The methyl group at the 2 position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The acridine ring can be reduced to form dihydroacridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and alkyl halides. The reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the acridine ring.
Major Products Formed
Substitution Reactions: Products include 6,9-diamino-2-methylacridine, 6,9-dihydroxy-2-methylacridine, and 6,9-dialkyl-2-methylacridine.
Oxidation Reactions: Products include 6,9-dichloro-2-carboxyacridine and 6,9-dichloro-2-formylacridine.
Reduction Reactions: Products include 6,9-dichloro-2-methyl-1,2-dihydroacridine.
科学研究应用
6,9-Dichloro-2-methylacridine has a wide range of applications in scientific research:
Biology: Acridine derivatives are known for their ability to intercalate into DNA, making them useful in studying DNA-protein interactions and as potential anticancer agents.
Medicine: this compound and its derivatives have shown promise as antimicrobial and antitumor agents. They are being investigated for their potential use in treating bacterial infections and cancer.
Industry: Acridine compounds are used as dyes and pigments in the textile and printing industries due to their vibrant colors and stability.
相似化合物的比较
Similar Compounds
6,9-Dichloro-2-methoxyacridine: Similar in structure but with a methoxy group at the 2 position instead of a methyl group.
9-Chloroacridine: Contains a single chlorine atom at the 9 position.
2-Methylacridine: Lacks the chlorine atoms at the 6 and 9 positions.
Uniqueness
6,9-Dichloro-2-methylacridine is unique due to the presence of chlorine atoms at both the 6 and 9 positions, which enhances its reactivity and ability to form stable complexes with biological molecules. This makes it a valuable compound for various scientific and industrial applications.
属性
| 94355-79-0 | |
分子式 |
C14H9Cl2N |
分子量 |
262.1 g/mol |
IUPAC 名称 |
6,9-dichloro-2-methylacridine |
InChI |
InChI=1S/C14H9Cl2N/c1-8-2-5-12-11(6-8)14(16)10-4-3-9(15)7-13(10)17-12/h2-7H,1H3 |
InChI 键 |
JBDXTNVEZNZFCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



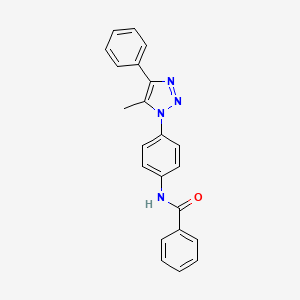
![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)

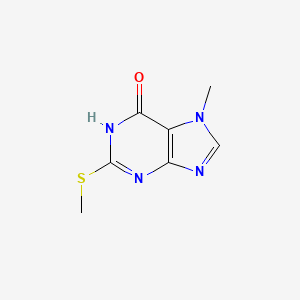
![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)

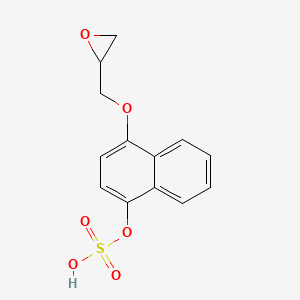


![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12938783.png)
